5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
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Overview
Description
5-(3,4-Dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core with dimethoxyphenyl and dimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethoxybenzaldehyde with suitable amines and other reagents can lead to the formation of the desired pyrrolopyrimidine structure. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature controls to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl ring, often using halogenating agents or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione include other pyrrolopyrimidines and pyridopyrimidines. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. For example:
Pyrido[2,3-d]pyrimidine: Known for its use in anticancer research.
Pyrido[3,4-d]pyrimidine: Studied for its antimicrobial properties.
Pyrido[4,3-d]pyrimidine: Investigated for its potential in treating inflammatory diseases .
The uniqueness of this compound lies in its specific substituents, which can enhance its biological activity and selectivity for certain targets.
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4/c1-18-10-8-17-14(13(10)15(20)19(2)16(18)21)9-5-6-11(22-3)12(7-9)23-4/h5-8,17H,1-4H3 |
InChI Key |
GBOUJTGWVMDQFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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